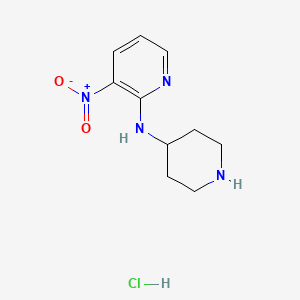

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride

Description

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride (CAS: 1185319-22-5) is a pyridine derivative featuring a nitro (-NO₂) group at the 3-position of the pyridine ring and a piperidin-4-ylamine substituent at the 2-position. Its molecular formula is C₁₁H₁₇ClN₄O₂, with a molecular weight of 272.73 g/mol . The compound is primarily utilized in research settings, particularly in medicinal chemistry for drug discovery, owing to its structural versatility.

Properties

IUPAC Name |

3-nitro-N-piperidin-4-ylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.ClH/c15-14(16)9-2-1-5-12-10(9)13-8-3-6-11-7-4-8;/h1-2,5,8,11H,3-4,6-7H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPZCQJRCXFOKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride typically involves the following steps:

Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Amination: The nitro-pyridine derivative is then subjected to amination, where an amine group is introduced at the 2-position. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine derivative.

Piperidinyl Substitution: The resulting 2-amino-3-nitropyridine is then reacted with piperidine under suitable conditions to introduce the piperidin-4-yl group at the amine position.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amination steps, as well as efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Conversion to 3-amino-N-(piperidin-4-yl)pyridin-2-amine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Cancer Therapy

The compound has shown promise in the field of oncology. Research indicates that derivatives of this compound can inhibit specific molecular targets involved in cancer progression. For instance, studies have highlighted its potential to inhibit c-KIT kinase, which is crucial in the development of gastrointestinal stromal tumors (GISTs) and other cancers. The inhibition of mutated forms of c-KIT by compounds similar to 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride suggests its utility as a therapeutic agent for patients with GISTs and systemic mastocytosis .

Case Study:

A study demonstrated that a related compound exhibited enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin . This highlights the potential for developing novel anticancer agents based on the structural framework of this compound.

Neuropharmacology

2.1 Alzheimer's Disease Treatment

The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research has shown that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of acetylcholine—a neurotransmitter critical for memory and learning .

Case Study:

In experiments, piperidine-containing compounds demonstrated dual inhibition capabilities, enhancing brain exposure and potentially improving therapeutic outcomes for Alzheimer's patients . This suggests that this compound could lead to the development of more effective treatments for cognitive decline.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated through various studies. Compounds containing piperidine structures have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Related Compound A | Staphylococcus aureus | 0.0039 |

| Related Compound B | Escherichia coli | 0.025 |

| 3-Nitro-N-(piperidin-4-yl) | TBD | TBD |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, suggesting their potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidine and pyridine moieties can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: Nitro vs. Halogen/Trifluoromethyl: The nitro group in the target compound provides strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to chloro or trifluoromethyl substituents. Chloro groups (e.g., 5-Cl in CAS 1197941-02-8) increase lipophilicity, while trifluoromethyl (CF₃) groups improve metabolic stability and membrane permeability .

Physicochemical Properties: Solubility: Dihydrochloride salts (e.g., 5-chloro analog ) generally exhibit higher aqueous solubility than monohydrochloride forms. Molecular Weight: The trifluoromethyl-containing analog (MW 350.22 ) exceeds the target compound’s weight, which may affect bioavailability.

Biological Activity: Kinase Inhibition: Piperidin-4-yl pyridine derivatives are prevalent in kinase inhibitor design. For example, KRC-108 (a TrkA inhibitor) shares structural motifs with 6-(piperidin-4-yl)pyridin-2-amine hydrochloride, highlighting the scaffold’s versatility . Therapeutic Potential: Unlike pexidartinib hydrochloride (a clinically approved TGCT drug ), the target compound lacks documented clinical data but shares structural similarities with research-stage kinase modulators.

Biological Activity

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride, with the CAS number 1185316-09-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

- Molecular Formula: C₁₀H₁₅ClN₄O₂

- Molecular Weight: 258.71 g/mol

- Purity: ≥ 95%

- Storage Conditions: Inert atmosphere at room temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds with similar structures often exhibit activity against enzymes and receptors involved in critical cellular processes.

Potential Targets:

- Kinases: Many piperidine derivatives have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

- Cholinesterases: Some studies indicate that compounds with piperidine moieties can inhibit acetylcholinesterase (AChE), potentially offering therapeutic effects in neurodegenerative diseases like Alzheimer's.

- Antimicrobial Activity: Similar nitro-substituted compounds have shown promise against various pathogens, including bacteria and protozoa.

Anticancer Activity

Research has indicated that derivatives of piperidine, including this compound, can exhibit cytotoxic effects against cancer cell lines. A comparative study demonstrated that certain piperidine derivatives induced apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapeutic agents like bleomycin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine | FaDu (hypopharyngeal) | 12 | |

| Standard Drug (Bleomycin) | FaDu | 15 |

Antimicrobial Activity

Compounds structurally related to 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine have demonstrated significant antimicrobial properties. For instance, nitroimidazole derivatives have shown potent activity against Mycobacterium tuberculosis and protozoan pathogens such as Leishmania species, suggesting potential applications in treating infections .

Case Studies

-

Antitubercular Activity

A study evaluating the efficacy of various nitro-containing compounds against M. tuberculosis revealed that derivatives with similar scaffolds to 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine exhibited improved solubility and potency compared to traditional treatments . This highlights the potential for developing new antitubercular agents from this chemical class. -

Neuroprotective Effects

In models simulating neurodegenerative conditions, piperidine derivatives were shown to enhance AChE inhibition, leading to improved cognitive function in animal models . This suggests that 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine could be explored further for its neuroprotective properties.

Q & A

Q. What are the optimal synthetic conditions for 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride, and how do reaction parameters influence yield?

Methodological Answer: The synthesis of this compound requires precise control of temperature , pH , and reaction time . For example, nitro-group introduction often involves nitration under acidic conditions, while coupling reactions with piperidine derivatives may require inert atmospheres (e.g., nitrogen) and refluxing in polar aprotic solvents like DMF or DMSO. Evidence from similar piperidine compounds suggests that yields improve with gradual reagent addition and mid-range temperatures (60–80°C) to avoid side reactions like over-nitration or decomposition . Post-synthesis, quenching with ice-water and purification via recrystallization or column chromatography are critical for isolating the hydrochloride salt.

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. For instance, the nitro group’s presence can be verified via characteristic aromatic proton shifts in the pyridine ring (δ 8.5–9.5 ppm in ¹H NMR), while the piperidinyl amine protons appear as broad singlets (δ 1.5–3.0 ppm) . Purity is assessed using HPLC with UV detection (λ ~260–280 nm for nitro-aromatic absorption) or ion chromatography to quantify chloride content in the hydrochloride salt .

Q. What experimental approaches are recommended to determine solubility and stability?

Methodological Answer:

- Solubility: Conduct phase-solubility studies in buffered solutions (pH 1–12) at 25°C and 37°C. Use dynamic light scattering (DLS) to detect aggregation in aqueous media.

- Stability: Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups are prone to reduction under acidic/basic conditions, so pH-adjusted stability assays are critical .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Refer to Safety Data Sheet (SDS) guidelines for piperidine derivatives:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers at 2–8°C, away from reducing agents (risk of nitro-group reduction) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Methodological Answer: The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal conditions. For example, reaction path searches can identify energy barriers in nitro-group introduction, while Bayesian optimization narrows down solvent/reagent combinations to maximize yield . Experimental validation via Design of Experiments (DoE) is then used to refine computational predictions.

Q. How should researchers resolve contradictions in reaction yields under varying conditions?

Methodological Answer:

- Variable Analysis: Use factorial design to isolate factors (e.g., temperature vs. catalyst loading). For instance, lower yields at high temperatures may indicate thermal degradation, verified via TGA/DSC.

- Mechanistic Studies: Probe intermediates using in-situ FTIR or LC-MS. Contradictions in nitro-group positioning (e.g., para vs. ortho isomers) can arise from competing electrophilic substitution pathways, resolved by adjusting nitration agents (e.g., HNO3/H2SO4 vs. acetyl nitrate) .

Q. How does the substitution pattern (nitro/piperidinyl) influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare analogues with varying nitro positions (2- vs. 4-nitro) or piperidine substituents (e.g., methyl vs. benzyl). For example, 3-nitro substitution on pyridine may enhance binding to kinase ATP pockets, while bulkier piperidine groups improve selectivity .

- In vitro Assays: Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Pair with molecular docking to correlate activity with steric/electronic effects .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

Methodological Answer:

- Process Intensification: Use continuous-flow reactors to control exothermic nitration steps and minimize byproducts.

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate purity.

- Crystallization Optimization: Adjust anti-solvent addition rates to control crystal size/distribution, ensuring consistent filtration and drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.